molecular formula C9H10ClF2N B2788177 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1637453-90-7

3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2788177
CAS No.: 1637453-90-7
M. Wt: 205.63
InChI Key: ATYKYTHOSDMEBO-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a bicyclic aromatic amine featuring a fused indene scaffold with two fluorine atoms at the 3,3-positions of the dihydroindenyl ring. Its molecular formula is C₉H₉F₂N·HCl (CID: 71758523), with a molecular weight of 205.6 g/mol (free base: 169.07 g/mol) . The compound’s SMILES string is C1C(C2=CC=CC=C2C1(F)F)N.Cl, and its InChIKey is NLPCBZZHVKKYRP-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 132.8 Ų ([M+H]⁺) to 142.9 Ų ([M+Na]⁺), indicating moderate molecular compactness .

This fluorinated amine is structurally related to bioactive aminoindanes, which are known for their interactions with monoamine transporters (e.g., dopamine, serotonin) due to their rigid bicyclic framework . However, specific pharmacological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

3,3-difluoro-1,2-dihydroinden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-9(11)5-8(12)6-3-1-2-4-7(6)9;/h1-4,8H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYKYTHOSDMEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637453-90-7
Record name 3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with an appropriate indene derivative.

  • Fluorination: The indene derivative undergoes selective fluorination to introduce fluorine atoms at the 3-position.

  • Reduction: The fluorinated indene is then reduced to form the dihydro derivative.

  • Amination: The dihydro derivative is subjected to amination to introduce the amine group at the 1-position.

  • Formation of Hydrochloride Salt: Finally, the amine group is protonated to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the compound to simpler hydrocarbons or alcohols.

  • Substitution: Substitution reactions can replace the fluorine atoms or the amine group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Alcohols, hydrocarbons, and other reduced forms.

  • Substitution Products: Compounds with different functional groups replacing the original fluorine atoms or amine group.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Parkinson's Disease Treatment:
One of the primary applications of 3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is as an intermediate in the synthesis of anti-Parkinson medications. Specifically, it serves as a precursor for the synthesis of rasagiline, an irreversible monoamine oxidase-B inhibitor used for treating Parkinson's disease. Rasagiline enhances dopamine levels in the brain and provides neuroprotective effects, making it a valuable treatment option for patients experiencing motor fluctuations associated with the disease .

Synthesis Methods:
The synthesis of 3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can be achieved through various methods that have been optimized for efficiency and cost-effectiveness. For instance, improved synthetic routes involve the use of alumino-nickel under alkaline conditions to facilitate the reduction of related compounds into the desired amine . These methods not only streamline production but also enhance the yield and purity of the final product.

Toxicological Studies and Safety Profiles

Safety Data:
Toxicological assessments indicate that 3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has a relatively low risk profile when handled properly. It is classified as having moderate toxicity upon ingestion and potential irritant properties upon contact with skin and eyes . Safety protocols are crucial in laboratory settings to minimize exposure and ensure safe handling practices.

Environmental Impact:
The ecological impact of this compound is also a consideration in its application. Studies suggest that while it poses certain risks to aquatic environments if released in large quantities, proper waste management and disposal practices can mitigate these risks .

Research Applications

Pharmaceutical Research:
In pharmaceutical research, 3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is utilized not only for its medicinal properties but also as a chemical probe to study various biological processes. Its structural characteristics allow researchers to explore interactions with biological targets, aiding in the development of new therapeutic agents.

Case Studies:
Several case studies have documented successful applications of this compound in drug formulation and testing. For example, research has demonstrated its effectiveness in enhancing the bioavailability of certain drugs when used as an excipient or stabilizer .

Mechanism of Action

The mechanism by which 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride with structurally related compounds, focusing on substituent positions, molecular properties, and applications:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
3,3-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 3,3-F₂ C₉H₉F₂N·HCl 205.6 Predicted CCS values for adducts (e.g., [M+H]⁺: 132.8 Ų); structural similarity to CNS-active aminoindanes. No reported bioactivity data.
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl 5,6-Et₂, 2-NH₂ C₁₃H₂₀N·HCl 233.8 Intermediate for indacaterol (a β₂-adrenergic agonist). Synthesized via Friedel-Crafts alkylation and reductive amination; purity >99% .
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl 5,6-F₂, R-configuration C₉H₈F₂N·HCl 205.6 Chiral analog with potential stereoselective activity. No pharmacological data reported.
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl 5-F, S-configuration C₉H₁₀FN·HCl 187.6 Investigated as a pharmaceutical intermediate. No bioactivity data available.
Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) 3,4-Cl₂, N-Me C₁₅H₁₄Cl₂N 292.2 Potent non-selective monoamine transporter inhibitor (cocaine analog). Inhibits dopamine, serotonin, and norepinephrine reuptake .
2,3-Dihydro-1H-inden-1-amine HCl (parent compound) None (unsubstituted) C₉H₁₁N·HCl 169.7 Versatile intermediate in heterocyclic chemistry and materials science. Low cost ($31/g) and scalable synthesis .

Key Comparative Insights

In contrast, 5,6-difluoro derivatives (e.g., (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine HCl) may exhibit altered binding affinities due to fluorine’s para-directing effects on aromatic interactions .

Stereochemical Influence: Chiral analogs like (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl highlight the role of stereochemistry in pharmacological activity, though specific data are lacking . Indatraline’s (1R,3S)-configuration demonstrates the importance of stereochemistry in monoamine transporter inhibition, suggesting that 3,3-difluoro derivatives could be optimized for similar targets .

Synthetic Accessibility :

  • The parent compound (2,3-dihydro-1H-inden-1-amine HCl) is synthesized via cost-effective Friedel-Crafts reactions and reductive amination , whereas fluorinated derivatives require specialized fluorination steps (e.g., electrophilic fluorination or halogen exchange) .

Biological Activity: While indatraline and related aminoindanes exhibit well-characterized CNS activity, the 3,3-difluoro derivative’s bioactivity remains unexplored.

Data Tables

Collision Cross-Section (CCS) Predictions for 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine HCl

Adduct Type m/z Predicted CCS (Ų)
[M+H]⁺ 170.07759 132.8
[M+Na]⁺ 192.05953 142.9
[M+NH₄]⁺ 187.10413 142.8
[M-H]⁻ 168.06303 133.1

Data source: .

Pricing Comparison of Indenamine Derivatives

Compound Name Price (1 g) Supplier
2,3-Dihydro-1H-inden-1-amine HCl $31.00 Santa Cruz Biotech
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine HCl Not listed American Elements
3,3-Difluoro-2,3-dihydro-1H-inden-1-amine HCl Not listed PubChem

Biological Activity

3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS Number: 1637453-90-7) is a novel chemical compound with a unique structure that incorporates two fluorine atoms at the 3-position of the indene ring and an amine group at the 1-position. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, toxicity profiles, and research findings.

Chemical Structure and Properties

The molecular formula of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is C₉H₉F₂N·HCl, with a molecular weight of 205.63 g/mol. The presence of fluorine atoms significantly affects the compound's reactivity and biological interactions.

Potential Targets:

  • Hypoxia-Inducible Factor (HIF) : This compound may influence HIF signaling pathways, which are crucial for cellular adaptation to low oxygen conditions .
  • Enzymatic Inhibition : It could potentially inhibit enzymes related to cancer progression or metabolic disorders .

Toxicity and Safety Profile

The safety profile of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has been evaluated through various toxicity studies. According to safety data sheets:

EndpointClassificationSource
Acute Toxicity (Oral)Category 4 (H302)EC Directives
Skin IrritationCategory 2 (H315)EC Directives
Eye IrritationCategory 2 (H319)EC Directives
Respiratory IrritationCategory 3 (H335)EC Directives

These classifications indicate that while the compound may pose some risks upon exposure, it is not classified as highly toxic .

Research Findings

Recent studies have explored the potential applications of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in drug discovery and development:

  • VHL Inhibitors : Research has indicated that compounds structurally related to this amine can serve as potent inhibitors of the von Hippel-Lindau (VHL) protein complex, which plays a significant role in regulating HIF levels under hypoxic conditions. This inhibition can lead to increased HIF stability and subsequent activation of hypoxia-responsive genes .
  • Ligand Development : The compound has been utilized in the design of new ligands targeting various receptors involved in disease pathways. Its structural modifications have shown promise in enhancing binding affinity and selectivity .

Case Study 1: Inhibition of HIF Pathway

A study investigated the effects of various indene derivatives on HIF stabilization. The results indicated that certain derivatives exhibited significant inhibitory effects on VHL-mediated degradation of HIF, suggesting potential therapeutic applications in cancer treatment where HIF plays a critical role in tumor progression.

Case Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing derivatives of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride and evaluating their biological activities against cancer cell lines. The findings demonstrated varying degrees of cytotoxicity and highlighted the importance of fluorination in enhancing biological efficacy.

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